Trans-4-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid-HCl
Overview
Description
Trans-4-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid-HCl is a chemical compound with the empirical formula C12H13ClF3NO2 . It contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the atoms .
Molecular Structure Analysis
The molecular structure of this compound involves a pyrrolidine ring, which is a saturated five-membered ring with nitrogen . The compound also contains a trifluoromethyl group attached to a phenyl ring . The stereochemistry of the molecule is indicated by the ‘trans’ designation .Scientific Research Applications
Enantioselective Synthesis of Pyrrolidines
- Trans-4-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid-HCl has been utilized in the enantioselective synthesis of pyrrolidines, a significant class of organic compounds. A study by Chung et al. (2005) demonstrated a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines using a nitrile anion cyclization strategy. This synthesis achieved high yields and optical purity, showcasing the compound's potential in efficient and selective organic synthesis processes (Chung et al., 2005).
Cytotoxicity of Platinum Complexes
- In cancer research, the compound has been involved in the study of the cytotoxicity of platinum complexes. Medina et al. (2008) investigated trans-PtII complexes with aliphatic amines and planar amines, including pyridine-carboxylic acids, to understand their potential cytotoxic activity in different cancer cell lines. This research highlights the role of the compound in developing new cancer therapies (Medina et al., 2008).
Photocyclodimerization Studies
- The compound has also been used in photocyclodimerization studies. Nakamura et al. (2011) explored the photocyclodimerization of derivatives of trans-4-styrylpyridines, demonstrating how substituents like trifluoromethylphenyl groups affect the product distribution in these light-induced reactions. Such studies are vital for understanding and controlling photochemical processes in organic chemistry (Nakamura et al., 2011).
Corrosion Inhibition Properties
- In the field of materials science, the compound has been studied for its corrosion inhibition properties. Meng et al. (2017) investigated pyridine Schiff base derivatives, closely related to Trans-4-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid-HCl, for their ability to inhibit corrosion on mild steel in hydrochloric acid. This research is crucial for developing new materials with enhanced corrosion resistance (Meng et al., 2017).
Future Directions
properties
IUPAC Name |
(3R,4S)-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO2.ClH/c13-12(14,15)8-3-1-2-7(4-8)9-5-16-6-10(9)11(17)18;/h1-4,9-10,16H,5-6H2,(H,17,18);1H/t9-,10+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRXDKSFBQDVPX-UXQCFNEQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC(=CC=C2)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1)C(=O)O)C2=CC(=CC=C2)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trans-4-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid-HCl |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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